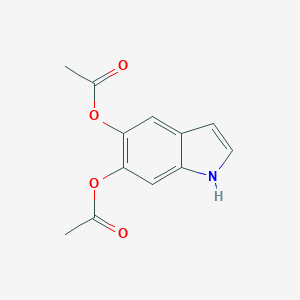

5,6-Diacetoxyindole

Beschreibung

Historical Context of Indole Chemistry and its Academic Significance

The journey of indole chemistry began in the mid-19th century with the investigation of the dye indigo. wikipedia.orgwisdomlib.org In 1866, Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, a pivotal moment that marked the formal discovery of the indole scaffold. wikipedia.orgpcbiochemres.com The name "indole" itself is a blend of "indigo" and "oleum," reflecting its origin from the treatment of indigo dye. wikipedia.org The subsequent elucidation of its aromatic structure in the late 19th century sparked considerable interest within the organic chemistry community due to its unique chemical properties. creative-proteomics.com

The 20th century witnessed a surge in the understanding and application of indole and its derivatives. creative-proteomics.com A significant breakthrough was the discovery of the Fischer indole synthesis in 1883 by Hermann Fischer, a versatile method for creating a wide variety of substituted indoles. wikipedia.orgcreative-proteomics.com This, along with other synthetic methodologies like the Leimgruber–Batcho synthesis, propelled indole chemistry forward, particularly in the pharmaceutical industry. wikipedia.org Researchers discovered that the indole motif is present in numerous biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of alkaloids. wikipedia.orgcreative-proteomics.com This realization solidified the academic significance of indole chemistry, establishing it as a critical field of study with far-reaching implications in medicine, agriculture, and materials science. jpionline.orgcreative-proteomics.com

Strategic Importance of 5,6-Diacetoxyindole as a Synthetic Intermediate and Precursor

This compound (DAI) holds a position of strategic importance in organic synthesis, primarily serving as a stable precursor to the highly reactive 5,6-dihydroxyindole (DHI). thieme-connect.comnih.gov DHI is a key intermediate in the biosynthesis of eumelanin, the pigment responsible for coloration in human skin, hair, and eyes. thieme-connect.com However, DHI is notoriously unstable and highly sensitive to oxygen, making it difficult to handle and utilize directly in synthetic processes. thieme-connect.com

The diacetylated form, this compound, offers a practical solution to this challenge. The acetoxy groups act as protecting groups for the hydroxyl functionalities, rendering the molecule significantly more stable and easier to manage. thieme-connect.comchemimpex.com This stability allows for its use in various chemical reactions where the subsequent in-situ hydrolysis of the acetoxy groups can generate the desired DHI at the appropriate stage of a synthetic sequence. thieme-connect.com

This "pro-drug" or "pro-monomer" approach is particularly valuable in the controlled synthesis of melanin-like polymers. thieme-connect.comuq.edu.au By using the stable DAI, researchers can create synthetic eumelanin analogues with controlled compositions and molecular weights, which is crucial for studying the structure-property-function relationships of these complex biopolymers. thieme-connect.com Furthermore, this compound serves as a versatile building block for the synthesis of other complex organic molecules, including pharmaceuticals and dyes. chemimpex.com Its enhanced reactivity and solubility, conferred by the acetoxy groups, make it an attractive starting material for developing novel compounds. chemimpex.com

Several synthetic routes to this compound have been developed. One common approach involves the reductive cyclization of (E)-4,5-diacetoxy-2,β-dinitrostyrene. thieme-connect.com Another method starts from 3,4-dihydroxybenzaldehyde, which undergoes a Henry condensation with nitromethane, followed by a series of reactions including nitration and reductive cyclization to yield the final product. lookchem.com More efficient, multi-step syntheses have also been reported, aiming to simplify the process and improve yields. thieme-connect.comacs.org

Overview of Current Research Trajectories and Interdisciplinary Interest in this compound

The unique properties of this compound have spurred a wide range of research activities across multiple disciplines. Its primary role as a stable precursor to 5,6-dihydroxyindole places it at the center of materials science and biomedical research focused on melanin and melanin-like polymers.

In materials science , a significant area of research involves the synthesis of polydopamine (PDA) and other melanin-like materials. frontiersin.orgfrontiersin.org The formation of PDA is understood to proceed through the oxidation of dopamine to dopamine-o-quinone, followed by cyclization and rearrangement to form 5,6-dihydroxyindole. frontiersin.org The use of this compound allows for a more controlled polymerization process, enabling the creation of functional polymers with tailored properties. thieme-connect.comcore.ac.uk These materials are being investigated for a variety of applications, including coatings, adhesives, and as components in electronic devices. researchgate.net

In the biomedical and pharmaceutical fields , this compound is utilized in the development of novel therapeutic agents and drug delivery systems. chemimpex.com Its application as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, is an active area of investigation. chemimpex.com The ability to generate bioactive indole derivatives from this stable precursor is a key advantage. chemimpex.com Furthermore, the cytoprotective effects of its deacetylated derivative, 5,6-dihydroxyindole, have been studied in retinal cells, suggesting potential therapeutic applications. nih.gov Research has shown that at low concentrations, DHI exhibits a protective effect in vitro and in vivo. nih.gov

Interdisciplinary research also explores the use of this compound in the development of biosensors and as a tool to study the fundamental processes of melanogenesis. csuohio.edu The controlled generation of DHI from DAI facilitates the investigation of its interactions with other molecules and its role in cellular signaling pathways. chemimpex.com The oxidative polymerization of DHI and its derivatives is being explored for creating materials with specific chromophoric and solubility properties for potential use in dermocosmetic formulations. nih.gov

The following table summarizes some of the key research applications of this compound:

| Research Area | Application of this compound |

| Materials Science | Precursor for the controlled synthesis of polydopamine and other melanin-like polymers for coatings and electronics. thieme-connect.comfrontiersin.orgresearchgate.net |

| Biomedical/Pharmaceutical | Intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com |

| Used in studies on the cytoprotective effects of its derivatives on retinal cells. nih.gov | |

| Precursor for creating pigments with specific properties for dermocosmetic applications. nih.gov | |

| Biochemical Research | Tool for investigating cellular signaling pathways involving indole derivatives. chemimpex.com |

| Used to study the mechanisms of melanogenesis. csuohio.edu |

Eigenschaften

IUPAC Name |

(6-acetyloxy-1H-indol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396689 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-79-1 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5,6-diacetoxyindole

Established and Novel Synthetic Pathways to 5,6-Diacetoxyindole

Acetylation Protocols for 5,6-Dihydroxyindole and Analogues

Acetylation is a key step in many synthetic routes to DAI, serving to protect the reactive hydroxyl groups of 5,6-dihydroxyindole (DHI). This protection prevents the rapid oxidation and polymerization that DHI would otherwise undergo. googleapis.comcapes.gov.br

A common method involves the in situ acetylation of DHI immediately following its formation. In one such protocol, after the reductive cyclization of a precursor, acetic anhydride, triethylamine, and a catalytic amount of dimethylaminopyridine (DMAP) are added to the reaction mixture. This process can yield approximately 65% DAI. Another approach involves the treatment of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) with acetic anhydride and pyridine, followed by hydrolysis to yield this compound-2-carboxylic acid (DAICA). nih.gov

The efficiency of acetylation can be influenced by reaction conditions. For instance, in dopa-derived syntheses, optimizing the temperature during acetylation to between 30–70°C can lead to yields greater than 80%.

A deacetylation procedure is also crucial for studies requiring the unprotected DHI. An efficient method involves treating the acetylated indole with trisodium phosphate under a nitrogen atmosphere, followed by pH adjustment. unina.it

Table 1: Comparison of Acetylation Protocols

| Starting Material | Reagents | Yield (%) | Key Features |

|---|---|---|---|

| 5,6-Dihydroxyindole (in situ) | Acetic anhydride, triethylamine, DMAP | ~65 | Reduces purification steps, enhances scalability. |

| Dopa-derived 5,6-DHI | Aqueous solubilizing agents, Acetic anhydride | >80 | Requires rigorous pH and temperature control. |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Acetic anhydride, pyridine | High | Protects the catechol functionality for further reactions. nih.gov |

Reductive Cyclization Approaches in this compound Synthesis

Reductive cyclization is a foundational method for constructing the indole ring of DAI from substituted nitrostyrenes. A classic approach involves the reduction of 4,5-diacetoxy-2,β-dinitrostyrene using iron powder in acetic acid and ethanol. epo.org However, this method requires a significant excess of iron and involves a complex extraction process for product isolation. epo.org

Catalytic reductive cyclization offers a more efficient alternative. The use of noble metal catalysts like palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support (e.g., 10% Pd/C) with hydrogen gas is a common strategy. epo.orgjustia.com This can be performed on precursors like 4,5-dihydroxy-2,β-dinitrostyrene or trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene. epo.org When starting with the dihydroxy precursor, the reaction can achieve yields of 95–100% in polar hydroxylic solvents like acetic acid-water mixtures.

A non-catalytic method utilizes sodium dithionite (Na₂S₂O₄) in the presence of zinc salts (Zn(II)) at a controlled pH. researchgate.netresearchgate.netthieme-connect.com This procedure has been successfully applied to convert 2,β-dinitrostyrenes to their corresponding indoles, including this compound, in good to high yields. researchgate.netresearchgate.netthieme-connect.com The reaction with Na₂S₂O₄ and ZnSO₄ is typically carried out in a biphasic system (e.g., CH₂Cl₂ and phosphate buffer at pH 4) at elevated temperatures. lookchem.com

Table 2: Reductive Cyclization Methods for Indole Synthesis

| Precursor | Reducing Agent/Catalyst | Solvent System | Yield (%) | Key Advantage |

|---|---|---|---|---|

| 4,5-Diacetoxy-2,β-dinitrostyrene | Fe powder | Acetic acid/Ethanol | Moderate | Established but labor-intensive isolation. epo.org |

| 4,5-Dihydroxy-2,β-dinitrostyrene | H₂ / Pd/C | Acetic acid/Water | 95-100 | High yield and minimal byproducts. |

| 2,β-Dinitrostyrenes | Na₂S₂O₄ / Zn(II) | Dichloromethane/Phosphate buffer (pH 4) | Good to High | Avoids heavy metal catalysts. researchgate.netresearchgate.netthieme-connect.com |

| trans-4,5-Dibenzyloxy-β-pyrrolidino-2-nitrostyrene | H₂ / Pd/C | Ethyl acetate | High | Part of a one-pot synthesis. |

One-Pot Synthetic Procedures for this compound

One-pot syntheses have been developed to streamline the production of DAI by eliminating the need to isolate unstable intermediates. googleapis.com A notable example starts from trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene. googleapis.com This process combines reductive cyclization, debenzylation, and acetylation in a single reaction vessel. googleapis.com

Dopa-Based Synthetic Strategies

Syntheses starting from 3,4-dihydroxyphenylalanine (DOPA) or its derivatives like dopamine provide a biomimetic route to this compound. One patented method involves the oxidation of dopamine to dopaquinone, followed by cyclization under alkaline conditions (pH 8–10) to form 5,6-dihydroxyindole (DHI). The DHI is then acetylated in situ. By carefully controlling the temperature during acetylation, yields exceeding 80% can be achieved.

Another strategy involves the ferricyanide oxidation of DOPA to produce 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key melanin precursor. nih.gov This can then be acetylated to form this compound-2-carboxylic acid (DAICA). nih.gov

Regioselective Synthesis and Stereochemical Considerations

Regioselectivity is crucial in the synthesis of this compound and its derivatives, particularly when introducing substituents onto the indole ring. For example, a Zn(II)-controlled regioselective nitration of 3,4-dihydroxynitrostyrene with tetranitromethane at pH 8.0 is a key step in one synthetic pathway. researchgate.netresearchgate.netthieme-connect.com

In more advanced syntheses, such as the creation of diindolyl systems, regioselectivity is paramount. For instance, this compound can be regioselectively iodinated at the 3-position. unina.it This iodinated intermediate can then be used in coupling reactions, although N-acetylation may be required to facilitate the reaction. unina.it The synthesis of specific biindolyl systems, which are dimers of indole units, relies on controlling the coupling positions, such as the formation of 2,4'- and 2,7'-biindolyls. unina.it

Stereochemical considerations are primarily relevant to the precursors used in the synthesis. For example, the synthesis often starts from trans-nitrostyrene derivatives. epo.org The reductive cyclization process itself creates an aromatic indole ring, thereby removing the stereocenters present in the side chain of the nitrostyrene precursor.

Catalytic Systems and Reaction Environment Optimization

The choice of catalyst and the optimization of the reaction environment are critical for maximizing the yield and purity of this compound.

Catalytic Systems:

Noble Metal Catalysts : Palladium on carbon (Pd/C), particularly 10% Pd/C, is a highly effective catalyst for the reductive cyclization of dinitrostyrenes. epo.org Platinum (Pt) and Rhodium (Rh) catalysts are also used. justia.com For catalytic transfer hydrogenation, palladium and platinum catalysts are suitable. google.com

Copper(I) Iodide (CuI) : This catalyst is used for intramolecular cyclization in certain synthetic routes, such as the conversion of 4,5-diacetoxy-2-ethynylaniline to this compound. unina.it

Zinc(II) Ions : Zn(II) salts are used in conjunction with sodium dithionite for reductive cyclization. researchgate.netresearchgate.netthieme-connect.com They also play a role in directing the oxidative coupling of DHI dimers. researchgate.net

Reaction Environment Optimization:

pH Control : Maintaining the correct pH is crucial. For instance, the reductive cyclization with Na₂S₂O₄/Zn(II) is performed at pH 4, while dopa-based cyclization occurs at pH 8-10. researchgate.netresearchgate.netthieme-connect.com

Solvent Choice : Polar hydroxylic solvents, such as acetic acid-water mixtures, are effective for catalytic reductive cyclizations. Biphasic systems like dichloromethane and aqueous buffer are used in other methods. lookchem.com

Inert Atmosphere : Due to the high sensitivity of dihydroxyindole intermediates to oxidation, reactions are often carried out under an inert atmosphere, such as nitrogen or argon. lookchem.comgoogle.com

Temperature : Temperature control is vital for optimizing yield and minimizing side reactions. Acetylation steps, for example, are often performed at specific temperatures (e.g., 30-70°C) to achieve high yields.

Scale-Up Considerations and Industrial-Scale Methodologies for this compound

The industrial production of this compound has historically been challenged by multi-step procedures that are often expensive and difficult to scale up. googleapis.comgoogle.com Prior art syntheses have been described as unsuitable for industrial application due to their complexity, often involving five to eight steps, and the necessity for extensive purification to obtain a product of good quality. googleapis.comgoogle.com A significant hurdle in previous methods was the final reductive cyclization and subsequent isolation of the product, which often required the use of precious metal catalysts or high-pressure hydrogenation, adding to the cost and complexity of the process. epo.org

A notable advancement in the industrial-scale synthesis of this compound is the development of a "one-pot" method. googleapis.comgoogle.com This process starts from trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene and involves a three-step transformation: reductive cyclization, debenzylation, and acetylation, all carried out in a single reaction vessel without the need for intermediate isolation or purification steps. googleapis.comgoogle.com This streamlined approach offers a less expensive and more efficient route to this compound. googleapis.comgoogle.com

The "one-pot" synthesis is typically conducted by shaking a suspension of the starting material with a palladium on carbon (Pd/C) catalyst in a solvent like ethyl acetate under a hydrogen atmosphere. google.com Following the initial reaction, a solution containing acetic anhydride, triethylamine, and dimethylaminopyridine in ethyl acetate is added to the reaction mixture to facilitate acetylation. google.com This method has been shown to produce this compound in good yield. google.com

Another approach aimed at improving the industrial viability of this compound synthesis involves the use of a water-soluble dithionite salt for the reductive cyclization of 4,5-disubstituted-2,β-dinitrostyrenes. epo.org This method is advantageous as it is inexpensive, simple to perform without the need for specialized equipment, and more easily scaled up compared to prior art processes. epo.org The reaction can be carried out using sodium dithionite in the presence of zinc sulfate at a controlled pH to yield this compound in good to high yields. lookchem.com

The following table provides a comparative overview of different industrial-scale methodologies for the synthesis of this compound:

Table 1: Comparison of Industrial-Scale Synthetic Methodologies for this compound| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages (of prior methods) |

|---|---|---|---|---|

| "One-Pot" Synthesis | trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene | 10% Pd/C, H₂, Acetic anhydride, Triethylamine | Single reaction vessel, no intermediate isolation, less expensive. googleapis.comgoogle.com | Multi-step procedures, extensive purification required. googleapis.comgoogle.com |

| Dithionite Reductive Cyclization | 4,5-diacetoxy-2,β-dinitrostyrene | Sodium dithionite (Na₂S₂O₄), Zinc sulfate (ZnSO₄) | Inexpensive, simple, easily scalable, avoids precious metals and high pressure. epo.orglookchem.com | Use of precious metal catalysts, high-pressure hydrogenation. epo.org |

| Prior Art (Beer et al.) | 4,5-diacetoxy-2,β-dinitrostyrene | Iron (Fe), Acetic acid, Ethanol | --- | Required large amounts of reagents and multiple extractions for isolation. googleapis.comgoogle.comepo.org |

| Prior Art (Murphy) | 4,5-diacetoxy-2,β-dinitrostyrene | 5% Pt/C, Acetic acid | --- | Required 5 operations and HPLC for purification. googleapis.comgoogle.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, using safer chemicals, and improving energy efficiency. nih.gov While specific studies focusing solely on the green synthesis of this compound are emerging, the broader principles of green chemistry can be applied to its known synthetic routes. nih.govuni-mainz.de

One key principle of green chemistry is waste prevention . nih.gov The "one-pot" synthesis of this compound is an example of this, as it eliminates the need for intermediate purification steps, thereby reducing solvent and material waste. googleapis.comgoogle.com Another principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Synthetic routes with fewer steps and higher yields, such as the improved dithionite reductive cyclization, contribute to better atom economy. epo.orglookchem.com

The use of safer solvents and auxiliaries is another cornerstone of green chemistry. nih.gov While some industrial syntheses of this compound still employ organic solvents like ethyl acetate, research into greener alternatives is ongoing in the broader field of indole synthesis. google.comresearchgate.net For instance, the use of acetic acid as a green solvent has been reported in the synthesis of related indoline derivatives. researchgate.net The ideal green synthesis would utilize water or other benign solvents. nih.gov

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher selectivity and under milder conditions. nih.gov The use of recyclable catalysts, such as the palladium on carbon catalyst in the "one-pot" synthesis, is a step in the right direction. google.com Further research could explore the use of even more environmentally friendly and recoverable catalysts. rsc.org

Flow chemistry represents a significant advancement in green synthesis and has been applied to the production of indole derivatives. researchgate.net This technology allows for reactions to be carried out in a continuous stream rather than in a batch reactor, offering benefits such as improved heat transfer, better reaction control, and reduced reaction times, all of which contribute to a greener process. researchgate.net The synthesis of certain indole derivatives has been optimized using flow chemistry, which has been shown to be significantly more efficient than traditional batch processes. researchgate.net

The principles of green chemistry provide a framework for the future development of more sustainable methods for synthesizing this compound. By focusing on waste reduction, the use of safer chemicals, and the adoption of innovative technologies like flow chemistry, the environmental footprint of this important compound's production can be significantly reduced. nih.govuni-mainz.de

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3805883 |

| trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene | 139032066 |

| Acetic anhydride | 7918 |

| Triethylamine | 8471 |

| Dimethylaminopyridine | 17335 |

| Ethyl acetate | 8857 |

| Palladium on carbon (Pd/C) | 77894 |

| 4,5-diacetoxy-2,β-dinitrostyrene | 1557999 |

| Sodium dithionite | 24489 |

| Zinc sulfate | 24424 |

| Iron | 23925 |

| Acetic acid | 176 |

| Ethanol | 702 |

| Platinum on carbon (Pt/C) | 518465 |

Chemical Reactivity and Derivatization Strategies of 5,6-diacetoxyindole

Deacetylation Reactions: Controlled Generation of 5,6-Dihydroxyindole

The primary role of 5,6-diacetoxyindole in many synthetic routes is to serve as a protected, stable precursor to the highly reactive and unstable 5,6-dihydroxyindole (DHI). google.comjustia.com DHI is a key building block of eumelanin, but it readily oxidizes and polymerizes, especially at neutral or alkaline pH, making its direct handling and purification challenging. googleapis.comgoogle.com The deacetylation of DAI provides a controlled method for generating DHI just prior to its use in subsequent reactions.

This transformation is typically achieved through hydrolysis under specific conditions. For instance, acidic hydrolysis can effectively remove the acetyl groups to yield DHI. An efficient deacetylation procedure compatible with pulse radiolysis experiments involves treating DAI in a N₂O-saturated solution of trisodium phosphate, followed by pH adjustment. unina.it However, the deacetylation process can be sensitive; attempts to deacetylate this compound specifically deuteriated at the 3-position resulted in a significant loss of the deuterium label, indicating potential complexities in the reaction mechanism under certain conditions. rsc.orgrsc.org

The instability of the resulting 5,6-dihydroxyindole necessitates careful handling, often under an inert atmosphere, as it can rapidly polymerize upon solvent removal or exposure to air. google.comgoogleapis.com In some processes, antioxidants such as sodium dithionite (Na₂S₂O₄) are included during deacetylation to prevent premature oxidation of the DHI product. justia.com

| Method | Reagents/Conditions | Outcome | Reference |

| Acidic Hydrolysis | Acidic conditions | Generates 5,6-dihydroxyindole (DHI) | |

| Base Treatment | 0.025 M Trisodium phosphate, N₂O atmosphere | Efficient deacetylation for pulse radiolysis studies | unina.it |

| Reductive Cyclization Precursor | Fe in acetic acid, followed by deacetylation | A multi-step synthesis where deacetylation is the final step to yield DHI | justia.com |

Functionalization of the Indole Nucleus in this compound

The indole core of this compound is amenable to various functionalization reactions, allowing for the introduction of diverse substituents and the construction of more elaborate molecular frameworks.

The indole nucleus can be regioselectively halogenated, creating valuable handles for transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3-position being particularly reactive. researchgate.net

A notable example is the iodination of this compound. Using specific procedures, iodine can be introduced at the 3-position to yield 5,6-diacetoxy-3-iodoindole. unina.it This iodo-derivative serves as a key substrate for Sonogashira coupling reactions. unina.it Furthermore, synthetic strategies have been developed to produce 5,6-diacetoxy-7-iodoindole, expanding the possibilities for functionalization at the benzene portion of the indole ring. researchgate.net

These halogenated DAI derivatives are pivotal for building complex structures, such as biindolyls, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. researchgate.netmdpi.comresearchgate.net Such reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com For example, the Suzuki-Miyaura coupling has been used to synthesize biaryl cyclopeptides, where the connectivity between an aromatic group and an indole influences the final conformation and biological activity. mdpi.com

| Reaction | Reagent(s) | Product | Application | Reference |

| Iodination | Iodine-based reagent | 5,6-diacetoxy-3-iodoindole | Sonogashira Coupling | unina.it |

| Iodination | Not specified | 5,6-diacetoxy-7-iodoindole | Synthesis of 2-Linked Biindolyls | researchgate.net |

| Cross-Coupling | Aryl/vinyl boronic acids (Suzuki) or terminal alkynes (Sonogashira) | Substituted 5,6-diacetoxyindoles | Construction of complex molecules | researchgate.netmdpi.com |

The nitrogen atom of the indole ring possesses a slightly acidic proton, making it susceptible to substitution reactions under basic conditions. researchgate.net N-substitution is a common strategy to modify the electronic properties and biological activity of indole-containing molecules. This can be achieved by reacting the indole with various electrophiles after deprotonation with a suitable base.

In the context of this compound, N-acetylation is a notable transformation. The reaction of 5,6-diacetoxy-3-iodoindole with acetic anhydride and a catalytic amount of dimethylaminopyridine (DMAP) leads to the formation of 1-acetyl-5,6-diacetoxy-3-iodoindole. This N-acetylation was found to be crucial for enhancing the reactivity of the iodoindole derivative in a subsequent Sonogashira coupling reaction. unina.it

The introduction of other N-substituents can have significant mechanistic implications. For instance, in the chemistry of N-protected indoles, the choice of the protecting group can direct the regioselectivity of other reactions, such as lithiation at the C2 position. bhu.ac.in While specific studies on a wide range of N-substitutions on DAI are not extensively detailed, the general principles of indole chemistry suggest that alkylation, arylation, and acylation at the nitrogen position are feasible transformations. researchgate.netbhu.ac.in

Halogenation and Subsequent Cross-Coupling Reactions

Formation of Complex Molecular Architectures and Conjugates

This compound is a valuable building block for synthesizing complex molecular architectures, including oligomers and conjugates that are of interest in materials science and medicinal chemistry. chemimpex.combeilstein-journals.org Its stability allows for controlled, multi-step syntheses that would be difficult with the unprotected 5,6-dihydroxyindole.

One key application is the synthesis of well-defined oligomers of DHI, which are crucial for understanding the structure of eumelanin. researchgate.net Unified synthetic strategies have been developed to create 5,6-dihydroxyindole-derived biindolyls (dimers) with specific linkages (e.g., 2,7'-, 2,2'-, and 2,3'-). researchgate.net These syntheses often involve the coupling of protected and functionalized DAI monomers. For example, a 3-alkynyl-substituted 5,6-diacetoxy-1-acetylindole can be cyclized to form a biindolyl scaffold. unina.it

Furthermore, the reactivity of the indole ring enables its incorporation into larger, polycyclic systems. The reaction of this compound (after conversion to its 2-yl derivative) with 3,4-dihydroxybenzaldehyde can lead to the formation of a [bis(indol-2-yl)methyl]benzene derivative, a rare molecular scaffold. researchgate.net The synthesis of glycated DHI monomers, such as 5,6-dihydroxy-3-indolyl-1-thio-β-D-galactopyranoside, has also been reported as a strategy to produce water-soluble eumelanin-like polymers. unina.it These approaches highlight the utility of DAI and its derivatives in creating functional materials and complex bioactive molecules.

Oxidative Transformations and Stability Profiles of this compound

A primary chemical characteristic of this compound is its enhanced stability compared to its deacetylated counterpart, 5,6-dihydroxyindole. chemimpex.comchemsrc.com The acetyl groups protect the vulnerable catechol moiety from rapid oxidation and subsequent polymerization, which is a hallmark of DHI chemistry. googleapis.com This stability allows DAI to be stored under normal conditions and purified using standard techniques like recrystallization or chromatography without significant degradation. google.comchemsrc.com

While DAI itself is relatively stable, its ultimate purpose is often to generate DHI, which is highly susceptible to oxidation. The oxidation of DHI proceeds rapidly, leading to the formation of dimers, trimers, and eventually insoluble melanin-like polymers. researchgate.net The initial oxidation product of DHI is believed to be the highly reactive 5,6-indolequinone. researchgate.net

Attempts to isolate DHI after its formation from precursors like trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene have proven difficult precisely because of this oxidative instability; the DHI rapidly polymerizes during solvent removal. googleapis.comgoogle.com Therefore, the use of DAI as a stable, isolatable intermediate is a key strategy in syntheses where the final step is the controlled generation and reaction of DHI. googleapis.comgoogle.com The compound is stable under proper storage conditions, kept in a tightly closed container in a cool, dark place, often under an inert gas. chemsrc.com

Role of 5,6-diacetoxyindole As a Precursor in Biopolymer Chemistry

Elucidation of 5,6-Diacetoxyindole's Central Role in Eumelanin Biosynthesis

This compound serves as a stable, protected form of 5,6-dihydroxyindole (DHI), a key intermediate in the later stages of eumelanin biosynthesis. mdpi.comacs.org The inherent instability of DHI, which rapidly auto-oxidizes in air, makes it challenging to handle and study directly. google.comgoogle.com this compound, being a diacetate ester of DHI, circumvents this issue by protecting the reactive hydroxyl groups. acs.org This stability allows for its convenient synthesis, purification, and storage, making it a valuable tool for researchers. acs.org

The central role of this compound in laboratory settings stems from its in situ hydrolysis to DHI under controlled conditions, typically by adjusting the pH to a slightly alkaline state or through enzymatic action. google.comcsuohio.edu This controlled release of DHI allows for the initiation of polymerization reactions under specific experimental parameters, enabling detailed studies of eumelanin formation and structure. acs.org By using this compound, scientists can effectively mimic the later stages of melanogenesis, where DHI polymerizes to form the complex, heterogeneous structure of eumelanin. mdpi.com This approach has been instrumental in advancing our understanding of the chemical and physical properties of eumelanin. researchgate.netresearchgate.net

The process of eumelanin formation from DHI involves a series of oxidative polymerization reactions. researchgate.net DHI, along with its carboxylated counterpart, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are the primary building blocks of this brown-to-black pigment. mdpi.com The use of this compound as a starting material has facilitated investigations into the complex reaction cascades that lead to the formation of eumelanin, providing insights that would be difficult to obtain with the highly reactive DHI. acs.org

Controlled Polymerization and Formation of Model Melanin Biopolymers from this compound Derivatives

The stability of this compound and its derivatives allows for the controlled polymerization and formation of synthetic melanin-like biopolymers, which serve as valuable models for studying the structure and properties of natural eumelanin. researchgate.net By hydrolyzing this compound to generate DHI in a controlled manner, researchers can initiate polymerization under various conditions, such as different pH levels, temperatures, and the presence of various oxidants or metal ions. google.comresearchgate.net This control enables the synthesis of melanin polymers with potentially tailored properties.

One common method for initiating polymerization is through the autoxidation of DHI, which is readily achieved by dissolving this compound in a slightly alkaline solution. csuohio.edu Electropolymerization is another technique where a positive potential is applied to a solution containing DHI (derived from this compound) to induce the formation of a melanin film on an electrode surface. csuohio.edugoogle.com These methods have been used to create thin films of melanin for various applications. google.com

The resulting synthetic melanins, derived from this compound, are often characterized as largely planar oligomeric scaffolds. researchgate.net The polymerization process itself is complex, involving the formation of dimers, trimers, and higher-order oligomers through various covalent linkages. researchgate.netresearchgate.net The ability to synthesize these model biopolymers under controlled laboratory conditions has been crucial for investigating the physicochemical properties of melanin, including its remarkable broadband UV absorption and antioxidant capabilities. mdpi.com Furthermore, the synthesis of melanin nanoparticles from a this compound precursor has been reported, highlighting the versatility of this compound in creating functional biomaterials. researchgate.nettandfonline.com

Investigation of Oxidative Coupling Mechanisms in Melanin Formation from 5,6-Dihydroxyindole (derived from this compound)

The conversion of this compound to 5,6-dihydroxyindole (DHI) provides a reliable platform for investigating the intricate oxidative coupling mechanisms that are fundamental to melanin formation. mdpi.comnih.gov Upon deacetylation, DHI is highly susceptible to oxidation, leading to the formation of highly reactive intermediates, primarily the corresponding indole-5,6-quinone. This quinone is a key player in the subsequent polymerization process.

The oxidative coupling of DHI monomers is a complex process that results in a heterogeneous polymer with a variety of intermolecular linkages. researchgate.net Studies have shown that the initial stages of polymerization involve the formation of dimers and trimers. researchgate.net The primary bonding patterns identified are between the 2-position of one indole unit and the 4'- or 7'-position of another. researchgate.netresearchgate.net As the polymer grows, other types of linkages, such as 2,3'-, 4,4'-, and 7,7'-bonds, have also been observed in tetramers formed from the oxidative coupling of dimers. researchgate.net

The reaction conditions significantly influence the oxidative coupling pathways. For instance, the presence of divalent cations like Zn2+, Ni2+, and Cu2+ can act as oxidants and direct the oligomerization of DHI towards the formation of specific dimers. researchgate.net The pH of the medium is another critical factor, as it affects the reactivity of the DHI molecule and its subsequent oxidation. The study of these mechanisms is crucial for understanding the structure-property relationships of eumelanin and for the rational design of synthetic melanin-like materials with specific characteristics. researchgate.net

Influence of this compound Derivatives on Melanogenesis Pathways

While this compound itself is not a natural component of the melanogenesis pathway, its use in research has provided significant insights into this biological process. mdpi.comgoogle.com By providing a stable source of 5,6-dihydroxyindole (DHI), it allows for the study of the later, less understood stages of eumelanin synthesis. researchgate.net Melanogenesis begins with the amino acid tyrosine, which is enzymatically converted through a series of intermediates, including dopaquinone and dopachrome, to eventually form DHI and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). mdpi.comresearchgate.net

The controlled release of DHI from this compound enables researchers to investigate the factors that influence the polymerization of DHI and its incorporation into melanin. acs.org For example, studies can be designed to examine how the ratio of DHI to DHICA affects the properties of the resulting melanin polymer. It is known that DHI-rich melanins are typically black, while DHICA-rich melanins are lighter in color and exhibit strong antioxidant properties. nih.gov

Furthermore, the use of this compound derivatives allows for the exploration of how modifications to the indole ring affect polymerization and the properties of the final polymer. This has implications for developing synthetic melanins with tailored characteristics for various applications, such as in cosmetics for hair dyeing or as photoprotective agents in sunscreens. mdpi.comgoogle.com The ability to synthesize and study these derivatives provides a powerful tool for dissecting the complexities of melanogenesis and for harnessing the unique properties of melanin for technological and biomedical purposes. researchgate.netnih.gov

Biochemical and Biological Investigations of 5,6-diacetoxyindole and Its Metabolic Products

Metabolic Pathways of Indole Derivatives in Mammalian Systems

Indole and its derivatives are significant metabolites, primarily originating from the breakdown of tryptophan by gut microorganisms. frontiersin.orgwikipedia.org While a small portion of dietary tryptophan is used for protein synthesis, the remainder is metabolized through three main pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway mediated by intestinal microbes. frontiersin.orgmdpi.com The vast majority of tryptophan is degraded along the kynurenine pathway. mdpi.com

The gut microbiota enzymatically transforms tryptophan into various indole derivatives, including indole-3-acetic acid, indole-3-aldehyde, and indole-3-carboxaldehyde. mdpi.com These microbial metabolites can influence a range of physiological processes, including immunity, nervous system function, and gastrointestinal homeostasis. frontiersin.orgmdpi.com For instance, indole can be metabolized by the liver into indoxyl sulfate, a compound that can be toxic at high concentrations. wikipedia.org

In the context of melanin synthesis, 5,6-dihydroxyindole (DHI) is a crucial intermediate. selleckchem.com It is formed from the rearrangement of dopachrome, which itself is a product of L-tyrosine oxidation. csic.es DHI, along with its carboxylated form, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are key precursors to eumelanin, the pigment responsible for brown and black coloration. mdpi.com In epidermal melanocytes, these dihydroxyindoles can be further metabolized through O-methylation and subsequent conjugation with glucuronic or sulfuric acid. core.ac.uk

The metabolic rate in mammals, which can influence various biochemical pathways, is known to be closely related to body size, with smaller mammals generally having a higher mass-specific metabolic rate. open.edu This variation in metabolic rate can affect the processing and impact of metabolites like indole derivatives. nih.govnih.govunibe.ch

Interaction of Indole Structures with Cellular Signaling Networks

Indole and its derivatives act as important signaling molecules, capable of modulating various cellular pathways. oup.comresearchgate.net These compounds can influence cell-cell communication, which is fundamental for coordinating cellular activities. khanacademy.org This signaling can occur over short distances (paracrine signaling) or even involve the same cell releasing and receiving the signal (autocrine signaling). khanacademy.orgoregonstate.education

A key mechanism through which indole derivatives exert their effects is by interacting with specific cellular receptors. khanacademy.org For example, microbial indole metabolites can activate the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and maintaining intestinal homeostasis. frontiersin.orgwikipedia.orgnih.gov The activation of AhR by indole derivatives can influence downstream signaling cascades, affecting gene expression and cellular function. nih.gov

Indole has been shown to modulate signaling pathways related to inflammation. It can suppress the expression of pro-inflammatory cytokines while promoting anti-inflammatory responses. pnas.org For instance, indole can reduce the activation of NF-κB, a key transcription factor in the inflammatory process, and increase the expression of the anti-inflammatory cytokine IL-10. pnas.org Furthermore, indole can impact the PI3K signaling pathway, which is involved in modulating Toll-like receptor (TLR) signaling. pnas.org

In the context of cancer, some indole compounds, like indole-3-carbinol (I3C) and its dimer 3,3´-diindolylmethane (DIM), have been shown to modulate multiple cellular signaling pathways, leading to the induction of apoptosis in cancer cells. mdpi.com These compounds can inhibit pro-survival pathways and have been reported to suppress NF-κB signaling in certain cancer cells. mdpi.com

Enzymatic Transformations and Biocatalysis Involving 5,6-Diacetoxyindole Precursors

The synthesis of melanin precursors, including 5,6-dihydroxyindole (DHI), involves several enzymatic steps. google.com Tyrosinase is a key enzyme that catalyzes the oxidation of L-tyrosine to L-dopaquinone. csic.esnih.gov Dopaquinone then undergoes intramolecular cyclization to form dopachrome. csic.es The rearrangement of dopachrome yields DHI and its carboxylated derivative, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). csic.esgoogle.com While this rearrangement can occur spontaneously, it can also be catalyzed by enzymes like dopachrome tautomerase. google.com

The oxidation of DHI and DHICA to form eumelanin is also an enzymatic process. nih.gov In mice, tyrosinase-related protein 1 (TYRP1) acts as a DHICA oxidase, promoting the incorporation of DHICA units into the melanin polymer. nih.gov Interestingly, in humans, tyrosinase itself has been shown to function as a DHICA oxidase, indicating a broader substrate specificity compared to the mouse enzyme. nih.gov Peroxidases have also been found to be highly effective in promoting the oxidative polymerization of DHI. core.ac.uk

Biocatalysis can also be employed for the synthesis of these indole compounds. For instance, hydrolases, such as lipases and esterases, can be used to produce DHI from its acetylated precursor, this compound. google.com This enzymatic process offers an alternative to chemical synthesis, which can be complex and less efficient. google.com The use of enzymes in the preparation of melanin precursors is a key aspect of developing more efficient and safer production methods for applications like hair dyes. google.com

Biological Activity of Oxidation Products Derived from 5,6-Dihydroxyindole

The oxidation of 5,6-dihydroxyindole (DHI) leads to the formation of eumelanin, a polymer with significant biological activities. selleckchem.com Eumelanin, the brown-to-black pigment, is primarily composed of polymerized DHI and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units. mdpi.com One of the primary functions of eumelanin is photoprotection, absorbing harmful ultraviolet (UV) radiation. mdpi.com

Beyond pigmentation, DHI and its oxidation products exhibit potent antioxidant properties. selleckchem.com They can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. selleckchem.comacs.org This antioxidant activity is crucial for protecting cells from damage caused by free radicals, particularly during inflammatory processes. selleckchem.com In fact, DHI has been shown to be a more effective antioxidant than typical hydroxyl radical scavengers in certain experimental models. acs.org

However, the biological activity of DHI can be complex. While it acts as an antioxidant, under certain conditions, such as at low ratios relative to iron ions, it can exhibit pro-oxidant effects. acs.org This is due to the ability of its semiquinone oxidation products to recycle ferrous ions, which can contribute to oxidative processes. acs.org

The oxidation products of DHI also possess antimicrobial properties. DHI itself has demonstrated broad-spectrum antibacterial, antifungal, and antiviral activity. medchemexpress.com Its oxidation products contribute to this activity, which is relevant in the immune responses of some organisms, like insects, where phenoloxidase activation leads to the production of reactive compounds like DHI.

The polymerization of DHI is an oxidative coupling process that forms oligomers and eventually the melanin polymer. polymtl.caacs.org The structure and properties of the resulting melanin can be influenced by the presence of other molecules. For example, incorporating sulfur-containing compounds can lead to the formation of soluble melanin analogs.

Cytotoxicity and Regulatory Mechanisms Related to Indole Accumulation

While indole derivatives play crucial roles in biological systems, their accumulation can lead to cytotoxic effects. nih.govresearchgate.net The cytotoxicity of indole compounds can vary depending on the specific derivative and the cell type. researchgate.net For instance, high concentrations of indole can be toxic to bacteria by inhibiting ATP production and protein folding. oup.com Some indole alkaloids have been shown to induce apoptosis in cancer cells by causing DNA damage. mdpi.com

In the context of melanogenesis, the uncontrolled accumulation of 5,6-dihydroxyindole (DHI) can be cytotoxic. This necessitates regulatory mechanisms within melanocytes to control its levels. The cytotoxic effects of DHI have been observed in various pathogens and cell lines, with its toxicity being dose-dependent. medchemexpress.com The mechanisms underlying this cytotoxicity can involve the induction of oxidative stress, leading to DNA damage and protein aggregation.

Studies on various indole derivatives have shown that their cytotoxic and genotoxic activities can differ. nih.gov For example, some indole derivatives may exhibit antiproliferative effects only after prolonged exposure, suggesting a mechanism involving the accumulation of DNA lesions that eventually overwhelm cellular repair mechanisms. nih.gov The metabolic activation of these compounds can also influence their reactivity towards DNA and subsequent cytotoxicity. nih.gov

Regulatory mechanisms exist to manage the levels and activities of indole compounds. In bacteria, indole acts as a signaling molecule that can regulate various physiological processes, including drug resistance and biofilm formation. wikipedia.orgnih.gov In mammals, the metabolism of indole derivatives in the liver and their subsequent excretion is a key regulatory process. wikipedia.org Within pigment cells, the enzymatic control of DHI polymerization into the relatively inert melanin polymer is a critical mechanism to prevent the buildup of potentially toxic intermediates. core.ac.uk

Applications and Therapeutic Potential of 5,6-diacetoxyindole Derivatives

Advancement in Pharmaceutical Development and Drug Discovery from Indole-Based Compounds

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. researchgate.netjpionline.org Its versatile structure allows for the development of drugs targeting various diseases. jpionline.org 5,6-Diacetoxyindole, in particular, serves as a valuable precursor and building block in the synthesis of novel pharmaceuticals due to its enhanced reactivity and solubility. chemimpex.com

Therapeutic Applications for Neurological Disorders

Indole derivatives have been extensively investigated for their potential in treating central nervous system (CNS) disorders. researchgate.neteurekaselect.com Marketed drugs containing the indole moiety, such as Binedaline, Amedalin, Pindolol, Siramesine, and Oxypertine, are used to manage various CNS conditions. eurekaselect.com this compound is specifically utilized as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The focus on indole-based compounds stems from their ability to interact with various molecular targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netdntb.gov.ua

Research has highlighted the neuroprotective properties of certain indole derivatives. researchgate.net For instance, tryptamine, which contains an indole nucleus, and its derivatives are being explored as multifunctional agents for Alzheimer's disease treatment due to their potential to inhibit cholinesterase and amyloid-beta aggregation, as well as their antioxidant and neuroprotective effects. researchgate.net The development of novel indole-based compounds continues to be a promising strategy for addressing the complexities of neurological disorders. researchgate.netdntb.gov.ua

Exploration of HIV-1 Integrase Inhibition by Derived Compounds

The enzyme HIV-1 integrase is a critical target for antiviral therapy as it is essential for the replication of the HIV-1 virus. mdpi.commdpi.com Integrase inhibitors block the integration of viral DNA into the host cell's genome, a crucial step in the viral life cycle. scbt.com Several indole derivatives have been identified as potent inhibitors of HIV-1 integrase. mdpi.comrsc.orgresearchgate.net

Specifically, indole-2-carboxylic acid derivatives have been developed as effective HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com The indole core of these compounds can chelate the two Mg2+ ions within the active site of the integrase enzyme, which is a key mechanism of their inhibitory action. mdpi.comrsc.org Further structural modifications, such as the introduction of a halogenated benzene ring at the C6 position of the indole core, have been shown to enhance the inhibitory activity. rsc.org

Additionally, indole β-diketo acid derivatives have demonstrated significant antiviral activity by inhibiting HIV-1 integrase. unifi.it Some of these compounds have shown potent inhibition of the strand transfer reaction. unifi.it Allosteric inhibitors based on an indole scaffold have also been synthesized, which bind to the dimer interface of the integrase, offering an alternative mechanism of inhibition. researchgate.net

| Indole Derivative Class | Mechanism of HIV-1 Integrase Inhibition | Example Finding |

| Indole-2-carboxylic acids | Chelates Mg2+ ions in the active site. mdpi.comrsc.org | Compound 20a showed an IC50 value of 0.13 μM. mdpi.com |

| Indole β-diketo acids | Inhibits the strand transfer step of integration. unifi.it | N-benzyl derivatives 4e and 5e were the most potent inhibitors of the strand transfer reaction with IC50 values of 1 ± 0.5 µM. unifi.it |

| Indole-based allosteric inhibitors | Binds to the IN dimer interface at the principal LEDGF/p75 binding pocket. researchgate.net | Compound 5c displayed good activity in the LEDGF/p75 dependent integration assay (IC50 = 4.5 μM). researchgate.net |

Contributions to Agrochemical Formulations

Indole derivatives have found utility in the agricultural sector as active ingredients in agrochemical formulations. chemimpex.com Substituted indole compounds are recognized for their effectiveness in controlling a range of insect and acarid pests, thereby protecting crops from infestation. google.comgoogle.com

One example is the use of indole-3-butyric acid (IBA), a naturally occurring plant hormone, in selective herbicides. publications.gc.ca At higher concentrations, IBA induces uncontrolled cell division and abnormal growth in susceptible weeds, leading to their demise. publications.gc.ca These formulations can be applied directly to target weeds to protect turf and other plants. publications.gc.ca The versatility of the indole structure allows for the development of various derivatives with potential applications as plant growth regulators and immune inducers. researchgate.net Research has also explored the isolation of herbicidal compounds with an indole skeleton from natural sources like Brassica oleracea L. mdpi.com

Utility in the Synthesis of Advanced Dyes and Pigments

This compound serves as a precursor in the synthesis of dyes and pigments. chemimpex.com Its chemical properties make it a useful intermediate for creating organic pigments. The indole structure is a core component of many dyes, including the ancient and valuable pigment Tyrian purple, which is a brominated derivative of indigo. mdpi.comresearchgate.net

The synthesis of indigo dyes from indole derivatives is an area of active research, with a focus on developing more environmentally friendly methods. mdpi.com Enzymatic methods using unspecific peroxygenases are being explored for the one-step synthesis of indigo derivatives, offering a gentler alternative to traditional chemical routes that often involve harsh reagents and high energy costs. mdpi.comresearchgate.net Furthermore, the photophysical properties of indole derivatives make them suitable for applications as fluorescent probes and in the development of materials with aggregation-induced emission (AIE), which can produce white, green, or blue light. bohrium.com The historical significance of indole in the dye industry, starting with the investigation of indigo, has paved the way for its modern applications in advanced materials. pcbiochemres.com

Investigation of Antioxidant Properties in Derived 5,6-Dihydroxyindole Analogues

The antioxidant properties of 5,6-dihydroxyindole (DHI) and its analogues, which can be derived from this compound, have been a subject of significant research. researchgate.netacs.org These compounds are precursors to melanin and have demonstrated notable antioxidant activity. acs.org

Studies have shown that 5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a potent inhibitor of Fenton-induced oxidation, a model for oxidative stress. acs.orgnih.gov It has proven to be more effective than some typical hydroxyl radical scavengers. acs.orgnih.gov The antioxidant activity of these dihydroxyindole derivatives is attributed to their ability to scavenge free radicals and chelate iron ions. acs.org The development of melanin-related pigments from DHICA derivatives has been explored for dermo-cosmetic applications, aiming to combine antioxidant and photoprotective properties with better solubility. researchgate.net These synthetic melanins have shown marked antioxidant properties, including hydrogen- and/or electron-donor ability and iron (III) reducing power. researchgate.net

Antimicrobial and Antiviral Efficacy of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial and antiviral activities. The precursor, 5,6-dihydroxyindole, exhibits antibacterial, antifungal, antiviral, and antiparasitic properties.

Indole derivatives have shown efficacy against various pathogenic microorganisms. nih.gov For instance, certain indole derivatives have been found to be active against extensively drug-resistant Acinetobacter baumannii, a critical priority gram-negative bacterium. nih.gov Studies have also revealed the antimicrobial and biofilm-inhibiting activities of indole derivatives against bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the fungus Candida albicans. nih.gov

Development of Dermocosmetic Formulations Utilizing 5,6-Dihydroxyindole Precursors

The development of effective dermocosmetic formulations often hinges on the ability to deliver active ingredients to the target site in a stable and functional form. 5,6-Dihydroxyindole (DHI), a key intermediate in the biosynthesis of eumelanin, is a compound of significant interest for skin protection and rejuvenation due to its potent antioxidant properties. nih.govwikipedia.org However, the inherent instability of DHI presents a major challenge for its direct incorporation into cosmetic products. It is highly susceptible to air oxidation, rapidly decomposing into materials that are ineffective for their intended purpose, such as hair or skin pigmentation. wikidata.org

To overcome this limitation, formulation scientists have turned to the use of stable precursors, most notably this compound (DAI). wikidata.org DAI is the di-acetylated derivative of DHI, where the reactive hydroxyl groups on the indole ring are protected by acetyl groups. This structural modification renders the molecule significantly more stable and resistant to premature oxidation.

The core strategy in developing these dermocosmetic formulations involves the in situ generation of DHI from its stable precursor, DAI. wikidata.org Research has shown that DAI can be hydrolyzed back to the active DHI under specific formulation conditions. Typically, this is achieved by packaging DAI in an air-protected, mildly alkaline environment. wikidata.org Over time, or upon application, the hydrolysis reaction occurs, releasing the unstable DHI at the point of use. This controlled release ensures that the active compound can penetrate the hair fiber or skin before it undergoes significant oxidation, thereby maximizing its efficacy. wikidata.org

This precursor strategy is not unique to DHI. A similar approach is employed for the related melanin precursor, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govwikipedia.org To improve handling and stability, DHICA is often converted to its O-acetylated form. wikipedia.orgfishersci.pt This allows the stable compound to be safely stored and then converted back to the reactive o-diphenol form immediately before use. wikipedia.orgfishersci.pt This method facilitates the creation of novel melanin-like pigments with desirable properties for dermocosmetics, such as improved solubility in relevant alcoholic solvents and broad-spectrum absorption covering UVA and visible light regions. nih.govwikipedia.org

The ultimate goal of incorporating these DHI precursors into dermocosmetic formulations is to leverage the protective and reparative qualities of the resulting melanin-like pigments. These formulations are designed to offer photoprotection against UV-induced skin damage and to provide anti-aging benefits by neutralizing oxidative stress. nih.gov

Advanced Analytical and Spectroscopic Characterization of 5,6-diacetoxyindole

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 5,6-diacetoxyindole from reaction mixtures and assessing its purity. These techniques are also crucial for monitoring the progress of chemical reactions involving indole derivatives.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is frequently used to determine the purity of synthesized batches, with standards often requiring a purity of over 98.0% as measured by HPLC. tcichemicals.comlabscoop.com The progress of reactions, such as the formation of this compound from its precursors, can be effectively monitored using HPLC to ensure the reaction has gone to completion. google.com

When coupled with Mass Spectrometry (LC/MS), this technique becomes a powerful tool for both separation and identification. LC/MS analysis is instrumental in characterizing reaction products and byproducts. For instance, in the synthesis of amides from this compound-2-carboxylic acid (DAICA), LC/MS analysis can reveal the formation of the desired amide as well as side products like N-acetyl butylamine. nih.gov The purity of synthesized compounds, such as DAICA butanamide, can be confirmed by both HPLC and LC-MS analysis before proceeding with further characterization. nih.gov The use of tandem mass spectrometry (LC-MS/MS) provides even more detailed structural information by analyzing the fragmentation patterns of the molecular ions, which is invaluable for identifying unknown compounds in complex mixtures. mdpi.comchromatographyonline.com

Interactive Table: HPLC and LC/MS Applications for this compound and Derivatives

| Application | Technique | Compound/Reaction Monitored | Key Findings | Reference(s) |

| Purity Assessment | HPLC | This compound | Purity specification often >98.0%. | tcichemicals.comlabscoop.com |

| Reaction Monitoring | HPLC | Formation of 5,6-dihydroxyindole (DHI) intermediate | Monitors reaction progress to completion. | google.com |

| Product Characterization | LC/MS | Amidation of this compound-2-carboxylic acid (DAICA) | Identified partial conversion and formation of N-acetyl butylamine. | nih.gov |

| Purity Confirmation | HPLC, LC/MS | DAICA butanamide | Confirmed purity of the synthesized product. | nih.gov |

| Structural Identification | LC-MS/MS | Phenolic and triterpenoid compounds | Characterized compounds based on molecular ions and fragmentation patterns. | mdpi.com |

Paper Chromatography for Indole Derivatives

Historically, paper chromatography has been utilized for the analysis of indole derivatives. shaman-australis.com This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase. For 5,6-dihydroxyindoles, satisfactory separation can be achieved on Whatman No. 1 paper using solvent systems like 2% aqueous acetic acid or a mixture of n-butanol, acetic acid, and water. cdnsciencepub.com Zaffaroni-type systems, which employ formamide-treated paper and non-polar mobile solvents, have also been shown to be effective for both 5,6-dihydroxyindoles and their diacetoxy counterparts. cdnsciencepub.com

While effective for initial screening and qualitative analysis, paper chromatography is generally considered to have lower resolution and sensitivity compared to modern techniques like HPLC. shaman-australis.comcore.ac.uk For complex samples, thin-layer chromatography (TLC) offers an improvement and can be used with specific chromogenic reagents to visualize and identify different indole compounds based on the colors they produce. oup.comresearchgate.net

Spectroscopic Methods for Structural Elucidation and Kinetic Studies

Spectroscopic techniques are vital for elucidating the precise molecular structure of this compound and for studying the kinetics of its reactions, including the formation and decay of short-lived intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize this compound and its derivatives. escholarship.org The UV spectrum of 5,6-diacetoxy-3-iodoindole, a related compound, shows absorption maxima (λmax) at 284 nm and a shoulder at 292 nm in methanol. unina.it The oxidation of 5,6-dihydroxyindoles can be monitored over time using UV-Vis spectrophotometry, observing the changes in the absorption profile as the reaction proceeds. nih.gov For instance, the oxidation of 5,6-dihydroxy-3-iodoindole generates a quinone species with distinct absorption bands around 400 nm and 600 nm. unina.it This technique is also fundamental in determining the acid dissociation constant (pKa) of indole derivatives through photometric analysis. osu.edu

Interactive Table: UV-Vis Spectroscopic Data for Indole Derivatives

| Compound | Solvent | λmax (nm) | Notes | Reference(s) |

| 5,6-Diacetoxy-3-iodoindole | Methanol | 284, 292 (shoulder) | - | unina.it |

| 5,6-Indolequinone (from 5,6-dihydroxy-3-iodoindole) | Ethyl acetate or aqueous buffer | ~400, ~600 | Transient species formed upon oxidation. | unina.it |

| 2,3-Dimethyl-5,6-indolequinone | CD3OD | 360 | Formed by oxidation of 2,3-dimethyl-5,6-dihydroxyindole. | unina.it |

| DHI Cation Radical | Buffer | 330 | Fluorescence emission band. | psu.edu |

| DHI S1 Excited State | Buffer | 380 | Fluorescence emission band. | psu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural determination. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its derivatives. cdnsciencepub.com The proton NMR spectrum of this compound in DMSO-d₆ shows characteristic signals, including a singlet for the two acetyl groups at approximately 2.24 ppm and signals for the aromatic protons in the range of 6.42 to 7.39 ppm, with the NH proton appearing as a singlet around 11.22 ppm. google.com The structures of newly synthesized derivatives, such as various amides of 5,6-diacetoxy-1H-indole-2-carboxamide, are routinely confirmed using ¹H and ¹³C NMR, often supported by 2D NMR techniques for complete resonance assignment. nih.gov

Interactive Table: ¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| This compound | ¹H | DMSO-d₆ | 2.24 (s, 6H) | 2x -OCOCH₃ | google.com |

| 6.42 (s, 1H) | Aromatic H | google.com | |||

| 7.22 (s, 1H) | Aromatic H | google.com | |||

| 7.32 (s, 1H) | Aromatic H | google.com | |||

| 7.39 (m, 1H) | Aromatic H | google.com | |||

| 11.22 (s, 1H) | N-H | google.com | |||

| N,N'-(hexane-1,6-diyl)bis(5,6-diacetoxy-1H-indole-2-carboxamide) | ¹³C | DMSO-d₆ | 20.8, 20.9 | CH₃ | nih.gov |

| 26.7, 29.6, 39.3 | CH₂ | nih.gov | |||

| 102.8, 106.5, 115.2 | CH | nih.gov | |||

| 124.9, 133.9, 134.0, 136.8, 139.3 | Aromatic C | nih.gov | |||

| 161.0 | CONH | nih.gov | |||

| 169.2, 169.4 | COOCH₃ (likely ester CO) | nih.gov |

Pulse Radiolysis for Transient Species Analysis

Pulse radiolysis is a powerful technique for generating and studying short-lived reactive species, such as radicals and radical ions, in solution. researchgate.net This method has been applied to various indole derivatives to investigate their one-electron oxidation and reduction processes. rsc.orgrsc.orgpsu.edu The one-electron oxidation of 5,6-dihydroxyindoles at neutral pH initially produces semiquinone radicals. nih.gov These transient species have characteristic absorption spectra; for example, the semiquinone derived from 5,6-dihydroxy-3-iodoindole exhibits absorption maxima at 380 nm (shoulder) and 520 nm. unina.it

These semiquinones are typically short-lived and decay, often through disproportionation, to form quinone species, which can also be monitored spectroscopically. nih.govunina.it The kinetics of these decay processes can be determined, providing valuable information about the reaction mechanisms. unina.it For instance, pulse radiolysis of indole and its methylated derivatives in benzene solution has been used to generate and characterize their short-lived triplet states. rsc.org This technique is crucial for understanding the initial steps of melanin polymerization, where the reactions of semiquinones and quinones are key. nih.gov

Mass Spectrometry for Metabolite Profiling and Identification

Mass spectrometry (MS) stands as a premier technology for metabolite research, offering high sensitivity, a wide dynamic range, and the capacity to analyze a diverse array of molecular species. nih.gov Its application is crucial for identifying and quantifying the metabolites of this compound, thereby mapping its metabolic pathways. Techniques combining liquid chromatography with mass spectrometry (LC-MS) are particularly powerful for separating complex biological mixtures before detection.

In the context of this compound, which serves as a precursor to the melanin building block 5,6-dihydroxyindole (DHI), metabolite profiling is essential. csuohio.edu The initial step in such an analysis involves studying the fragmentation pattern of the parent compound under MS/MS conditions to identify characteristic fragment ions. mdpi.com For instance, this compound would first be ionized, often forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. Subsequent fragmentation would likely involve the loss of the two acetyl groups.

Metabolite profiling studies for a compound like this compound would typically involve the following steps:

Administration and Sample Collection : The compound is introduced into an in vitro or in vivo system, and samples (e.g., plasma, urine, tissue extracts) are collected over time. mdpi.com

Sample Preparation : Samples are processed to extract the metabolites, often through protein precipitation or liquid-liquid extraction.

LC-MS Analysis : The extract is injected into an LC-MS system. A chromatographic column separates the parent compound from its metabolites based on properties like polarity. The eluent is then introduced into the mass spectrometer.

Data Acquisition : The mass spectrometer is operated in various scan modes. A full-scan mode detects all ions within a mass range, while targeted modes like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) offer higher sensitivity and selectivity for expected metabolites. mdpi.com A common advanced method is the MRM-information dependent acquisition-enhanced product ion (MRM-IDA-EPI) scan, which uses MRM to trigger the acquisition of a full product ion spectrum for structural confirmation. mdpi.com

Data Analysis : The resulting data is processed to identify potential metabolites by comparing their mass-to-charge ratios (m/z) and retention times with those of the parent drug and known standards. High-resolution mass spectrometry (e.g., Q-TOF) can provide exact mass measurements, enabling the determination of elemental compositions.

For this compound, key metabolic transformations would include hydrolysis of the ester bonds to form 5,6-dihydroxyindole (DHI). Further oxidation of DHI leads to highly reactive intermediates like indole-5,6-quinone. csuohio.eduresearchgate.net LC-MS analysis has been successfully used to monitor the conversion of related compounds like this compound-2-carboxylic acid (DAICA), where it helped identify reaction byproducts and confirm the purity of the desired products. nih.gov The challenges in such analyses include the high reactivity and instability of intermediates like quinones, which may require trapping experiments with nucleophiles to detect indirectly. researchgate.net

The data generated from these studies are compiled to propose metabolic pathways, as illustrated in the hypothetical profiling data below.

| Metabolite | Expected m/z [M-H]⁻ | Observed Retention Time (min) | Key MS/MS Fragments (m/z) | Proposed Transformation |

|---|---|---|---|---|

| This compound | 232.06 | 15.2 | 190.05, 148.04 | Parent Compound |

| 5-Acetoxy-6-hydroxyindole | 190.05 | 10.8 | 148.04 | Hydrolysis |

| 5,6-Dihydroxyindole (DHI) | 148.04 | 6.5 | 131.04, 103.04 | Hydrolysis |

| Indole-5,6-quinone | 146.02 | Unstable | - | Oxidation |

Computational Chemistry and Quantum Mechanical Modeling of Reactivity and Mechanisms

Computational chemistry provides indispensable tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules at an atomic level. idosr.orgresearchgate.net Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of indole derivatives. tandfonline.comscienceworldjournal.orgresearchgate.net These methods solve the Schrödinger equation to provide information on molecular energies, geometries, and electronic properties, which are often difficult to obtain experimentally. nih.gov

For this compound and its derivatives, computational modeling can predict:

Optimized Molecular Geometry : Calculations determine the most stable three-dimensional arrangement of atoms. researchgate.net

Electronic Properties : The distribution of electrons is analyzed through calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. tandfonline.comresearchgate.net

Reaction Pathways and Transition States : Computational models can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This includes locating the transition state, which is the highest energy point along this pathway and critical for understanding reaction kinetics. fiveable.me

Spectroscopic Properties : Methods like Time-Dependent DFT (TD-DFT) can simulate absorption spectra, which can then be compared with experimental data for validation. unina.it

A significant application of these methods has been in studying the oxidation of 5,6-dihydroxyindole (DHI), the direct metabolite of this compound. The oxidation of DHI and its dimers is a crucial step in the formation of eumelanin polymers. unina.it Quantum mechanical investigations have been used to explore the structures and stability of the resulting quinonoid species (o-quinone, quinonimine, and quinone methide). unina.it

For example, a DFT analysis of various oxidized DHI dimers suggested that they exist predominantly as extended quinone methide tautomers. unina.it This theoretical insight was crucial for interpreting experimental results from pulse radiolysis studies and for identifying a subsequent product formed by the addition of water to the predicted quinone methide intermediate. unina.it

The general workflow for a computational study on the reactivity of this compound would involve:

Model Building : Constructing the 3D structure of the molecule.

Geometry Optimization : Using a QM method like DFT with a specific basis set (e.g., 6-311G(d,p)) to find the minimum energy structure. tandfonline.comresearchgate.net

Frequency Calculation : To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies.

Reactivity Analysis : Calculating electronic descriptors (HOMO-LUMO, electrostatic potential maps) to predict reactive sites.

Mechanism Simulation : Modeling reaction pathways, such as hydrolysis and oxidation, by calculating the structures and energies of reactants, transition states, and products.